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Compound of Interest

Compound Name: Rigosertib Sodium

Cat. No.: B1324544

For researchers and drug development professionals navigating the challenging landscape of
hypomethylating agent (HMA)-failed myelodysplastic syndromes (MDS), the pursuit of effective
second-line therapies is a critical endeavor. This guide provides a comprehensive evaluation of
Rigosertib, a multi-kinase inhibitor, and compares its efficacy with other emerging treatment
modalities in this patient population. The information is supported by experimental data from
key clinical trials to aid in objective assessment.

Rigosertib: Mechanism of Action and Clinical Trial
Outcomes

Rigosertib is a novel small molecule that functions as a multi-kinase inhibitor. Its primary
mechanisms of action include the inhibition of Polo-like kinase 1 (PLK1) and the
phosphatidylinositol 3-kinase (PI13K)/Akt signaling pathway.[1][2] Additionally, Rigosertib acts as
a RAS mimetic, binding to the RAS-binding domains (RBDs) of effector proteins like RAF
kinases, thereby disrupting the RAS-RAF-MEK signaling cascade.[3][4][5] This multi-pronged
approach aims to induce mitotic arrest and apoptosis in malignant cells.

Key Clinical Trials for Rigosertib:

Two pivotal Phase 3 clinical trials have assessed the efficacy of intravenous Rigosertib in
patients with higher-risk MDS who have failed prior HMA therapy: the ONTIME trial and the
INSPIRE trial.
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In the ONTIME study, Rigosertib plus best supportive care (BSC) did not demonstrate a
statistically significant improvement in overall survival (OS) compared to BSC alone in the
overall patient population (median OS 8.2 months vs. 5.8 months, respectively; p=0.27).[6]
However, a pre-specified subgroup analysis of patients who had progressed on or failed prior
HMA treatment showed a median OS of 8.5 months for Rigosertib compared to 4.7 months for
BSC.[6]

The subsequent INSPIRE trial was designed to confirm these findings in a larger patient
population. Unfortunately, this trial also failed to meet its primary endpoint of improved OS. The
median OS for patients treated with Rigosertib was 6.4 months, compared to 6.3 months for the
physician's choice of treatment (p=0.33).[7][8][9]

Comparative Efficacy of Alternative Therapies

The landscape of treatment for HMA-failed MDS is evolving, with several alternative therapies
under investigation. The following tables summarize the efficacy data for some of the most
prominent alternatives, allowing for a comparative assessment against Rigosertib.

Table 1: Efficacy of Rigosertib in HMA-Failed Higher-Risk MDS

Median
o Overall Complete
Clinical Treatment Overall L.
. N . Response Remission
Trial Arm Survival
Rate (ORR) (CR)
(0S)
Rigosertib + 6.4 months[7]
INSPIRE ~240 Not Reported  Not Reported
BSC [8]
Physician's
] 6.3 months[7]
Choice + ~120 8] Not Reported  Not Reported
BSC
Rigosertib +
ONTIME BSC 199 8.2 months[6] Not Reported  Not Reported
BSC alone 100 5.8 months[6] Not Reported  Not Reported

Table 2: Efficacy of Alternative Agents in HMA-Failed Higher-Risk MDS
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Median Overall
o Complete
Drug Drug Clinical Overall Respons L
. . Remissio
Class Name Trial Survival e Rate
n (CR)
(0S) (ORR)
Next- _ 17%
) Guadecitab 6.4 27%
Generation ASTRAL-2 148 ) (CR+CRp)
ine months[10] (CR+CRi)
HMA [10]
BCL.2 Venetoclax ~ Phase 1b 12.6 39%
nhibi + (NCT0296 44 months[11]  (marrow 7%[11][12]
nhibitor
Azacitidine  6782) [12] response)
Phase 1
IDH1 o 35.7 83.3% 38.9%][13]
. Ivosidenib (NCT0207 18
Inhibitor months[13] (OR) [14]
4839)
Phase 2 20
IDH2 o
o Enasidenib  (NCTO0338 23 months|[6] 35% 22%[6][15]
Inhibitor
3575) [15]

CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery,
CRp: Complete Remission with incomplete platelet recovery, mCR: marrow Complete
Remission, OR: Objective Response, ORR: Overall Response Rate. Note: The patient
populations and study designs of these trials may differ, and direct cross-trial comparisons
should be made with caution.

Signaling Pathway of Rigosertib

The following diagram illustrates the multi-targeted mechanism of action of Rigosertib,
highlighting its inhibitory effects on key signaling pathways involved in cell proliferation and
survival.
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Caption: Rigosertib's multi-target mechanism of action.
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Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are
summaries of the experimental protocols for the key trials discussed.

Rigosertib: INSPIRE Trial (NCT02562443)

o Study Design: A Phase 3, multicenter, randomized, open-label, controlled study.[8][14][16]

Patient Population: Patients with higher-risk MDS who had progressed on, failed to respond
to, or relapsed after previous treatment with azacitidine or decitabine.[9]

Intervention: Patients were randomized in a 2:1 ratio to receive either intravenous Rigosertib
(1800 mg/24h as a 72-hour continuous infusion on days 1, 2, and 3 of a 2-week cycle for the
first 8 cycles, and then of a 4-week cycle) plus BSC, or Physician's Choice of therapy plus
BSC.[8]

Primary Endpoint: Overall Survival (OS).[8]

Guadecitabine: ASTRAL-2 Trial (NCT02920008)

» Study Design: A Phase 3, randomized, open-label, multicenter study.[17][18]

Patient Population: Adults with previously treated acute myeloid leukemia (AML) or
MDS/chronic myelomonocytic leukemia (CMML) who were refractory to or had relapsed after
intensive chemotherapy.[10]

Intervention: Patients were randomized 1:1 to receive either subcutaneous Guadecitabine
(60 mg/m2 on days 1-5 of a 28-day cycle) or a pre-selected physician's treatment choice (TC)
which could include intensive chemotherapy, low-intensity treatment, or best supportive care.
[17]

e Primary Endpoint: Overall Survival (OS).[10]

Venetoclax + Azacitidine: Phase 1b Trial (NCT02966782)

o Study Design: A Phase 1b, open-label, multicenter, dose-escalation and dose-expansion
study.[11][12]
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o Patient Population: Adult patients with relapsed or refractory MDS who had failed prior HMA
therapy.[19]

« Intervention: Patients received escalating doses of oral Venetoclax (100, 200, or 400 mg
daily for 14 days) in combination with intravenous or subcutaneous Azacitidine (75 mg/m2 on
days 1-7 of a 28-day cycle).[11][12]

e Primary Endpoints: Safety, tolerability, and determination of the maximum tolerated dose
(MTD) and recommended Phase 2 dose (RP2D). Efficacy was a secondary endpoint.[19]

Ivosidenib: Phase 1 Trial (NCT02074839)

Study Design: A Phase 1, open-label, single-arm, dose-escalation and expansion study.[13]
[20]

o Patient Population: Patients with relapsed or refractory MDS with a documented IDH1
mutation.[21][22]

« Intervention: Patients received oral Ivosidenib 500 mg once daily in 28-day cycles.[21]

e Primary Endpoints: Safety, tolerability, and clinical activity, including the rate of complete
remission (CR) and partial remission (PR).[14]

Enasidenib: Phase 2 Trial (NCT03383575)

o Study Design: A Phase 2, two-arm, multicenter, open-label study.[6][23]

o Patient Population: Arm B included patients with IDH2-mutant MDS who were relapsed or
refractory to prior HMA therapy.[24]

« Intervention: Patients in Arm B received oral Enasidenib 100 mg once daily in 28-day cycles.
[23]

e Primary Endpoint: Overall Response Rate (ORR).[24]

Conclusion
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The clinical development of Rigosertib in HMA-failed MDS has been challenging, with two large
Phase 3 trials failing to demonstrate a significant overall survival benefit in the intent-to-treat
population. While a signal of potential efficacy was observed in a subgroup of the ONTIME trial,
this was not confirmed in the subsequent INSPIRE trial.

In contrast, several alternative therapeutic strategies are showing promise. Targeted therapies
such as the IDH inhibitors Ivosidenib and Enasidenib have demonstrated impressive response
rates and durable remissions in molecularly defined patient subgroups. The combination of
Venetoclax with HMAs has also shown encouraging overall survival in this difficult-to-treat
population.

For researchers and clinicians, these findings underscore the importance of a personalized
approach to treating HMA-failed MDS. While Rigosertib's broad mechanism of action initially
held promise, the future of therapy in this setting likely lies in the identification of predictive
biomarkers and the development of targeted agents for specific patient subpopulations.
Continued investigation through well-designed clinical trials remains paramount to improving
outcomes for patients with this challenging disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Validation & Comparative

Check Availability & Pricing

[Online PDF]. Available at: [https://www.benchchem.com/product/b1324544#evaluating-
rigosertib-s-efficacy-in-hypomethylating-agent-failed-mds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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